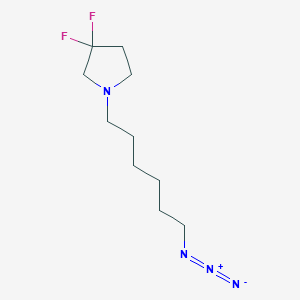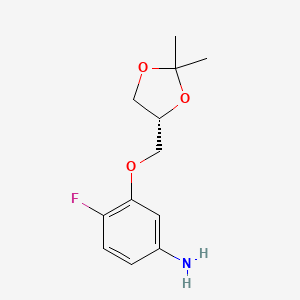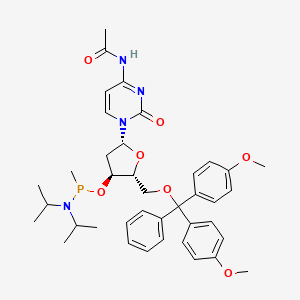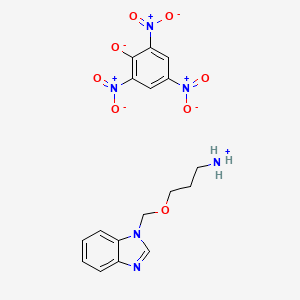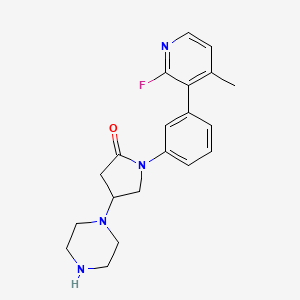
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, substituted with a piperazin-1-yl group and a phenyl ring that is further substituted with a 2-fluoro-4-methylpyridin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Substitution with Piperazine: The pyrrolidin-2-one core can be reacted with piperazine under suitable conditions, often involving the use of a base and a solvent like dichloromethane.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or halogen atoms.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(2-Fluorophenyl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- 1-(3-(4-Methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- 1-(3-(2-Fluoro-4-methylphenyl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
Uniqueness
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one is unique due to the specific combination of substituents on the phenyl and pyridine rings, which can confer distinct chemical and biological properties. This uniqueness might translate to specific interactions with biological targets or unique reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C20H23FN4O |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[3-(2-fluoro-4-methylpyridin-3-yl)phenyl]-4-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C20H23FN4O/c1-14-5-6-23-20(21)19(14)15-3-2-4-16(11-15)25-13-17(12-18(25)26)24-9-7-22-8-10-24/h2-6,11,17,22H,7-10,12-13H2,1H3 |
Clé InChI |
DEUUZBQSQYJQIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)F)C2=CC(=CC=C2)N3CC(CC3=O)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


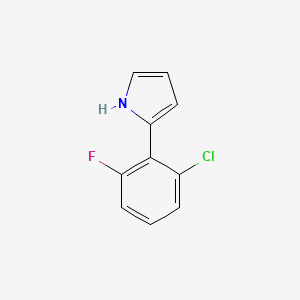





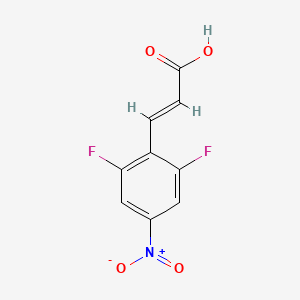
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
